(2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid
Overview
Description
(2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid, commonly known as ACEA, is a potent and selective agonist of the cannabinoid receptor 1 (CB1). It is a synthetic compound that was first discovered in the early 2000s and has since been extensively studied for its potential therapeutic applications.
Scientific Research Applications
ACEA has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, ACEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, ACEA has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, ACEA has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune diseases.
Mechanism of Action
ACEA acts as a selective agonist of the (2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid receptor, which is a member of the G protein-coupled receptor family. The this compound receptor is primarily found in the central nervous system and is involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation. ACEA binds to the this compound receptor and activates it, leading to downstream signaling events that result in the observed biological effects.
Biochemical and Physiological Effects
ACEA has been shown to have a variety of biochemical and physiological effects. In neurology, ACEA has been shown to protect against neurotoxicity induced by beta-amyloid peptides and oxidative stress. In oncology, ACEA has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In immunology, ACEA has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One advantage of using ACEA in lab experiments is its high selectivity for the (2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid receptor, which allows for precise targeting of specific biological pathways. However, one limitation of using ACEA is its potential off-target effects, as it may interact with other receptors or signaling pathways. Additionally, the use of ACEA in lab experiments requires careful consideration of dosage and administration, as well as potential toxicity and side effects.
Future Directions
There are several future directions for the study of ACEA. One direction is the development of more potent and selective (2-{[4-(anilinosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid receptor agonists for therapeutic applications. Another direction is the investigation of the potential synergistic effects of ACEA with other drugs or compounds. Additionally, further research is needed to elucidate the mechanisms underlying the observed biological effects of ACEA and to fully understand its potential therapeutic applications.
Conclusion
In conclusion, ACEA is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its high selectivity for the this compound receptor allows for precise targeting of specific biological pathways, but its potential off-target effects and toxicity must be carefully considered. Further research is needed to fully understand the mechanisms underlying the observed biological effects of ACEA and to develop more potent and selective this compound receptor agonists for therapeutic applications.
properties
IUPAC Name |
2-[2-oxo-2-[4-(phenylsulfamoyl)anilino]ethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c19-15(10-24-11-16(20)21)17-12-6-8-14(9-7-12)25(22,23)18-13-4-2-1-3-5-13/h1-9,18H,10-11H2,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXKQZSXWSPEIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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